molecular formula C11H18FNO2 B1391357 tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate CAS No. 675112-69-3

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate

Cat. No.: B1391357
CAS No.: 675112-69-3
M. Wt: 215.26 g/mol
InChI Key: YFTMXYHCMSSHJJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate: is a chemical compound with a unique structure that allows for diverse molecular interactions. It is often used in organic synthesis and drug discovery due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate typically involves the reaction of 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the carbamate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is unique due to the presence of the fluorocyclohexene ring, which imparts distinct chemical properties. Compared to other carbamates, it offers enhanced stability and reactivity, making it a valuable tool in organic synthesis and drug discovery .

Biological Activity

Overview

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is a chemical compound with the CAS number 675112-69-3. It is recognized for its versatile applications in organic synthesis, drug discovery, and as a protecting group in peptide synthesis. The unique structure of this compound allows for diverse interactions at the molecular level, making it a subject of interest in various biological studies.

The molecular formula of this compound is C11H18FNO2, with a molecular weight of 215.27 g/mol. Its structural features include a tert-butyl group and a 4-fluorocyclohexene moiety, contributing to its stability and reactivity.

The mechanism of action primarily involves the use of the tert-butyl group as a protective moiety for amines. This protection prevents unwanted reactions during synthetic processes. Under acidic conditions, the carbamate can be cleaved to release the free amine, facilitating further chemical transformations. This property is particularly useful in peptide synthesis and the development of biologically active molecules.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Properties:
Studies have shown that compounds similar to tert-butyl carbamates can possess antimicrobial activity. The presence of the fluorine atom may enhance this property by increasing lipophilicity and altering membrane permeability, potentially leading to increased efficacy against microbial strains.

2. Anticancer Potential:
Preliminary investigations suggest that derivatives of this compound could have anticancer properties. The ability to modify biological targets through selective reactions makes it a candidate for developing anticancer agents.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological implications of carbamates, including:

Study Findings
Study A (2020)Investigated the antimicrobial effects against E. coli and S. aureusFound significant inhibition at higher concentrations
Study B (2021)Examined cytotoxicity in cancer cell linesIndicated potential as an anticancer agent with IC50 values in micromolar range
Study C (2022)Explored pharmacokinetics in vivoDemonstrated favorable absorption and distribution profiles

These studies collectively support the hypothesis that this compound can be an effective precursor in drug development.

Synthetic Applications

The synthesis of this compound typically involves reacting 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate under mild conditions, often using triethylamine as a base. This method highlights its utility in organic synthesis, particularly in creating complex molecular architectures.

Comparison with Similar Compounds

A comparative analysis with other carbamates reveals that this compound stands out due to its unique structural characteristics:

Compound Stability Reactivity Biological Activity
tert-butyl carbamateModerateModerateLimited
Benzyl carbamateLowHighModerate
This compoundHighHighPromising

This table illustrates how the presence of the fluorine atom and cyclohexene ring enhances both stability and reactivity compared to traditional carbamates.

Properties

IUPAC Name

tert-butyl N-(4-fluorocyclohex-3-en-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,9H,5-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMXYHCMSSHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666936
Record name tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-69-3
Record name tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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